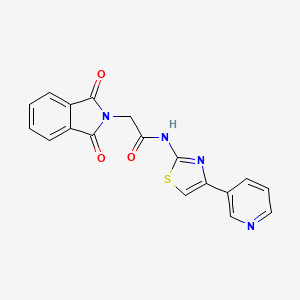

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves cyclocondensation reactions, typically employing microwave-assisted methods for efficiency. For instance, Nikalje et al. (2015) reported the synthesis of related acetic acid derivatives by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using dimethylformamide as a solvent and anhydrous zinc chloride as a catalyst in a microsynth microwave reactor (Nikalje, Hirani, & Nawle, 2015).

Molecular Structure Analysis

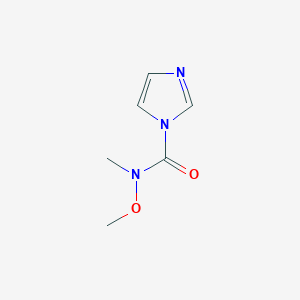

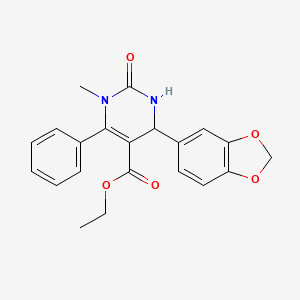

Understanding the molecular structure of this compound is crucial for exploring its chemical behavior and potential applications. The compound's molecular structure is characterized by the presence of an isoindolinone ring, a thiazole ring, and an acetamide group, contributing to its chemical reactivity and interaction with biological targets. However, specific studies focusing purely on the molecular structure analysis of this exact compound were not identified in the available literature, suggesting an area for future research.

Chemical Reactions and Properties

The chemical reactivity of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide derivatives often involves interactions with various reagents to form new compounds with potential biological activities. The synthesis pathways typically explore the reactivity of the acetamide and thiazole functional groups, offering routes to diverse derivatives with varied biological functions. For instance, the formation of new heterocyclic assemblies by reacting 2-(1,3-thiazolidin-2-ylidene)acetamides with oxalyl chloride indicates the potential for generating compounds with unique chemical and biological properties (Obydennov et al., 2017).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. While specific data on the physical properties of this compound were not directly identified, the general methodology for analyzing these properties involves spectroscopic and crystallographic techniques, enabling researchers to understand the compound's behavior in different environments and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide and its derivatives, including reactivity, stability, and interaction with biological molecules, are of significant interest. These properties are explored through various chemical reactions and biological assays, aiming to identify potential therapeutic applications. For example, the evaluation of anti-inflammatory and antioxidant activities of related derivatives showcases the compound's potential in biomedical research (Koppireddi et al., 2013).

Scientific Research Applications

Anti-inflammatory Applications :

- The compound has been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. It showed promising results in both models. Additionally, molecular docking studies were conducted to understand its binding affinity towards human serum albumin ((Nikalje, Hirani, & Nawle, 2015)).

- Another study reported the synthesis of derivatives of this compound, which also exhibited significant anti-inflammatory activity in vitro and in vivo, comparing favorably to diclofenac. The study included ulcerogenic toxicity studies for selected compounds, which showed a good gastrointestinal safety profile ((Nikalje, 2014)).

Anticonvulsant Applications :

- A series of derivatives of the compound were designed and synthesized, evaluated for anticonvulsant activity and CNS depressant activities in mice. These compounds showed protection against the maximal electroshock seizure test, indicating their potential as anticonvulsant agents ((Nikalje, Khan, & Ghodke, 2011)).

- Another research synthesized indoline derivatives of the compound and evaluated them for anticonvulsant activities using various tests in mice. The most active compound emerged as an effective anticonvulsant with significant in vitro and in vivo efficacy ((Nath et al., 2021)).

Polymer Chemistry :

- The compound has been used in the synthesis of optically active polyamides with pendent groups that disturb interchain and intrachain interactions, making these polymers readily soluble in polar organic solvents. This research offers insights into the synthesis and characterization of these novel polymers ((Faghihi, Absalar, & Hajibeygi, 2010)).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Future Directions

This involves hypothesizing potential applications or areas of study based on the compound’s properties and behavior.

properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3S/c23-15(9-22-16(24)12-5-1-2-6-13(12)17(22)25)21-18-20-14(10-26-18)11-4-3-7-19-8-11/h1-8,10H,9H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBSVWXZTSJMCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxoisoindolin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)

![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)

![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)